![molecular formula C12H17NO B1289214 Benzyl-(tetrahydro-pyran-4-YL)-amine CAS No. 443344-23-8](/img/structure/B1289214.png)
Benzyl-(tetrahydro-pyran-4-YL)-amine
Overview
Description
Benzyl-(tetrahydro-pyran-4-yl)-amine is a chemical compound that is part of a broader class of compounds with potential pharmacological applications. It is characterized by the presence of a benzyl group attached to an amine that is part of a tetrahydro-pyran ring. This structural motif is found in various compounds that have been studied for their selective dual serotonin/noradrenaline reuptake inhibition properties, which could be beneficial in the treatment of disorders like depression .
Synthesis Analysis
The synthesis of compounds related to this compound often involves multi-step reactions that can include cyclization and condensation steps. For instance, the synthesis of tetrahydrobenzo[b]pyran derivatives has been achieved using tetra-methyl ammonium hydroxide as a catalyst in aqueous media, which offers a mild and efficient method with high yields . Additionally, microwave irradiation has been utilized to synthesize related compounds such as 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile, which does not require a catalyst and is solvent-free, thus providing an environmentally friendly and convenient approach .
Molecular Structure Analysis
The molecular structure of this compound derivatives is crucial for their biological activity. The tetrahydro-pyran ring provides a flexible scaffold that can adopt various conformations, potentially affecting the interaction with biological targets such as serotonin and noradrenaline transporters. The benzyl group contributes to the lipophilicity of the molecule, which can influence its ability to cross biological membranes and reach its site of action .
Chemical Reactions Analysis
Compounds with the this compound motif can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, the intramolecular Diels–Alder reaction has been used to synthesize tetrahydro-2H- benzopyrano[3,4-c]pyrrol-3-ones, demonstrating the versatility of the tetrahydro-pyran ring in forming complex polycyclic structures with potential as serotonin 5-HT2C receptor agonists .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These properties include solubility, stability, and reactivity, which are important for their pharmacokinetic and pharmacodynamic profiles. For instance, analogues with good human in vitro metabolic stability and wide ligand selectivity have been identified, which are desirable characteristics for drug development . The use of spectroscopic techniques such as 1H NMR and IR is essential for characterizing these compounds and confirming their purity .
Scientific Research Applications
Biomarker Development for Cancer Research
Research has highlighted the utility of measuring urinary metabolites of carcinogens, including those related to benzyl compounds, as biomarkers for assessing tobacco smoke exposure and its link to cancer. For instance, Hecht (2002) discusses the quantification of various carcinogens and their metabolites in the urine of smokers or individuals exposed to environmental tobacco smoke as a practical approach for obtaining information about tobacco and cancer relationships (Hecht, 2002).
Organic Synthesis and Catalysis
The literature review by Che et al. (2011) focuses on metalloporphyrin-catalyzed saturated C-H bond functionalization, which includes amination reactions relevant to the functionalization of compounds similar to Benzyl-(tetrahydro-pyran-4-yl)-amine. This critical review covers the advancements in C-O, C-N, and C-C bond formation via hydroxylation, amination, and carbenoid insertion, respectively, highlighting the importance of such reactions in organic synthesis and biomimetic studies (Che et al., 2011).
Environmental Detoxification
Shoukat (2020) reviews the potential anti-carcinogenic effects of probiotic and lactic acid bacteria in detoxifying benzo[a]pyrene, a polycyclic aromatic hydrocarbon, through stable physical binding. Although the focus is on benzo[a]pyrene, the study's insights into biological detoxification methods could be relevant to handling environmental contaminants similar to this compound (Shoukat, 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyloxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-4-11(5-3-1)10-13-12-6-8-14-9-7-12/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTUORBOSAQIDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624180 | |
Record name | N-Benzyloxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
443344-23-8 | |
Record name | N-Benzyloxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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